Ethyl 2-amino-3,5-dimethylbenzoate
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Overview
Description
4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent. It is used as an intermediate for pharmaceuticals and other organic synthesis. This compound has been found to inhibit the germination of cress and lettuce seeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for preparing 4-methoxyphenylacetic acid involves the hydrogenation reduction reaction on p-methoxymandelic acid. The reaction system includes a solvent (water, monoalkyl acid with a carbon number of 1-6, or a mixture of them), p-methoxymandelic acid, a hydrogen source, a hydrogenation reduction catalyst, and inorganic acid. This method yields a product with a purity of up to 99.8% and a yield of up to 99.1% .
Industrial Production Methods: The method mentioned above is suitable for industrial mass production due to its high reaction rate, short reaction time, high yield, few by-products, and minimal environmental pollution .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenylacetic acid undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The oxidation of 4-methoxyphenylacetic acid can be induced by potassium 12-tungstocobalt(III)ate.
Reduction: Hydrogenation reduction reactions are commonly used, as mentioned in the preparation methods.
Substitution: Typical substitution reactions involve the replacement of the methoxy group with other functional groups under specific conditions.
Major Products: The major products formed from these reactions include 4-methoxybenzyl radicals and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-Methoxyphenylacetic acid has a broad spectrum of applications:
Mechanism of Action
The mechanism of action of 4-methoxyphenylacetic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base). In oxidation reactions, it undergoes a rate-determining electron transfer followed by decarboxylation to form a 4-methoxybenzyl radical . This process does not involve the formation of an aromatic radical cation but rather a concerted intramolecular electron transfer .
Comparison with Similar Compounds
- 4-Methylphenoxyacetic acid
- 4-Hydroxy-3-methoxyphenylacetic acid
- 3-Fluoro-4-methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
Uniqueness: 4-Methoxyphenylacetic acid is unique due to its specific methoxy substituent at the 4-position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Properties
CAS No. |
179115-20-9 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-amino-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-7(2)5-8(3)10(9)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
DCXHYRRHPROPCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC(=C1N)C)C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1N)C)C |
Synonyms |
Benzoic acid, 2-amino-3,5-dimethyl-, ethyl ester (9CI) |
Origin of Product |
United States |
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